2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol
Overview
Description
2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol, commonly referred to as FMEO, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various research fields. FMEO is a highly versatile compound that has been used in various laboratory experiments and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Radiotracer Development for Neurological Imaging
The development and evaluation of radiotracers for imaging applications, particularly in neurology and oncology, represent a significant area of research. Compounds similar to "2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol" have been explored for their potential as radiotracers in Positron Emission Tomography (PET) scans. For instance, studies on compounds like 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), targeting sphingosine-1-phosphate receptor 1 (S1PR1), have shown promise in imaging inflammatory diseases and multiple sclerosis through PET scans (Brier et al., 2022). These findings underscore the potential of fluorinated compounds in developing radiotracers for neurological applications.
Neurodegenerative Disease Research
Fluorinated compounds are also investigated for their role in understanding and diagnosing neurodegenerative diseases. For example, 18F-labeled compounds have been used in PET imaging to study amyloid and tau deposition in Alzheimer's disease, offering insights into the progression and potential early diagnosis of such conditions (Grimmer et al., 2018). Research in this domain highlights the applicability of fluorinated compounds in enhancing our understanding of the pathological mechanisms behind neurodegenerative diseases and their potential use in early diagnosis.
Safety and Pharmacokinetics
The safety and pharmacokinetics of fluorinated compounds have been a subject of study, particularly in the context of their use as pharmaceuticals or diagnostic agents. Investigations into the metabolism, distribution, and excretion of these compounds provide essential data for their development and application in clinical settings. For example, the study of the pharmacokinetics and metabolism of fluorinated drugs reveals how these compounds are processed in the body, informing their safe and effective use in medicine (Renzulli et al., 2011).
properties
IUPAC Name |
2-(3-fluorophenyl)-2-(methylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-9(6-12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJXKOFBIKLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.